2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-ethylanilino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-9-3-5-10(6-4-9)14-13-15-11(8-18-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYORVIFCGZITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245736 | |
| Record name | 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436094-77-8 | |
| Record name | 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436094-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid typically involves the condensation of 4-ethylphenylamine with thiazole-4-carboxylic acid under suitable reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. In particular, 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid has been investigated for its efficacy against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (triple-negative breast cancer)
- PPC-1 (prostate cancer)
- U-87 (glioblastoma)
Case Study Findings :
- Compounds similar to this compound demonstrated significant cytotoxicity against the PPC-1 and U-87 cell lines, with EC50 values ranging from to .
- Notably, some derivatives showed selectivity towards PPC-1 cells, indicating potential for targeted therapy in prostate cancer treatment .
| Compound | Cell Line | EC50 (µM) | Selectivity |
|---|---|---|---|
| 14 | PPC-1 | 4.1 | High |
| 22 | U-87 | 3.1 | Moderate |
VAP-1 Inhibition
Another promising application of thiazole derivatives, including this compound, is their role as VAP-1 inhibitors. VAP-1 (Vascular Adhesion Protein 1) is implicated in various inflammatory conditions and diseases such as diabetes and liver cirrhosis.
Research Insights :
- Thiazole derivatives have shown effectiveness in reducing VAP-1 enzymatic activity in diabetic patients, suggesting their potential utility in managing diabetes-related complications .
Analytical Applications
The compound has been utilized in analytical chemistry for various purposes:
Chromatography
The unique chemical structure allows for effective separation and analysis through chromatographic techniques. It can serve as a reference standard in the development of analytical methods for detecting similar compounds.
Biological Assays
Due to its biological activity, it can be employed in assays to evaluate cellular responses to new drug candidates or to study the mechanisms of action of existing therapies.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:
Toxicity Profile
Mechanism of Action
The mechanism of action of 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., chloro or fluoro derivatives), which may enhance membrane permeability .
- Stability: The Boc-protected amino group (C₁₀H₁₄N₂O₄S) introduces steric bulk and stability, making it suitable for controlled drug release .
- Reactivity: Chloro and fluoro substituents ([2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid and [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid) may enhance electrophilicity, influencing binding to biological targets .
Antimicrobial Activity
Thiazole derivatives with dithiocarbamate substituents (e.g., ethyl 2-(2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino)thiazol-4-yl)acetate) demonstrated broad-spectrum antimicrobial activity in microbroth dilution assays . The target compound’s ethyl group may similarly modulate interactions with bacterial enzymes or membranes.
Anticancer Potential
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid showed promise in anticancer research due to its thiazole core, which can intercalate DNA or inhibit kinases . The ethyl analog’s larger substituent might alter binding kinetics to specific oncogenic targets.
Diabetes Therapeutics
A structurally related compound, (-)-{5-Chloro-2-[2-(4-cyclopropanesulfonylphenyl)-2-(2,4-difluorophenoxy)acetylamino]thiazol-4-yl}-acetic acid ethyl ester, is a glucokinase activator under investigation for type II diabetes . This highlights the therapeutic versatility of thiazole-acetic acid derivatives.
Biological Activity
2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazole ring and an acetic acid functional group, which may contribute to its biological properties. The ethylphenylamino substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that thiazole derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
2. Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. Research has shown that compounds with thiazole moieties can effectively inhibit the growth of bacteria and fungi. In particular, derivatives like this compound have demonstrated broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been a focus of research. Inhibition of specific enzymes involved in the inflammatory process, such as mPGES-1 (microsomal prostaglandin E synthase-1), has been observed with related thiazole compounds. This inhibition could lead to reduced levels of pro-inflammatory mediators like PGE2, suggesting therapeutic potential in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cancer progression and inflammation.
- Cell Cycle Regulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a significant mechanism contributing to their anticancer effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of thiazole derivatives:
Q & A
Q. Example Protocol :
React (4-ethylphenyl)thiourea with ethyl 2-bromoacetate in acetic acid to form the thiazole intermediate.
Perform chiral resolution with (S)-(-)-1-phenylethylamine.
Couple the resolved intermediate with acetic acid derivatives using EDCI/HOBt.
Hydrolyze the ester group to yield the final carboxylic acid .
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Key strategies include:
- Chiral Auxiliaries : Use enantiopure amines (e.g., phenylethylamine) to form diastereomeric salts, enabling crystallization-based purification .
- Asymmetric Catalysis : Employ chiral catalysts in thiazole ring-forming reactions, though this requires optimization of solvent and temperature.
- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. For example, distinct splitting in NMR signals (e.g., δ 1.85 ppm for diastereomers) can indicate purity .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : Identifies proton environments (e.g., thiazole protons at δ 6.64–6.91 ppm, methyl groups at δ 1.85 ppm) .
- MS (EI) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 571.1 for Cl-containing derivatives) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxylic acids) .
- Elemental Analysis : Validates purity (>97%) by matching calculated and observed C/H/N/S ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
